![molecular formula C15H10O5 B12364481 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- CAS No. 63625-05-8](/img/structure/B12364481.png)
10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-: is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of this compound includes a xanthone core with a methoxy group at the 11th position and a dioxolo ring fused to the xanthone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions. For example, the reaction between 2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst can yield the desired xanthone derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various functionalized derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one: Similar structure but with a methoxy group at the 4th position.
10-Aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-1,3-dioxolo[4,5-b]xanthen-9-ones: Compounds with aryl groups at the 10th position and additional substituents.
9H-1,3-dioxolo[4,5-f]chromene derivatives: Compounds with a chromene core instead of a xanthone core.
Uniqueness: 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- is unique due to its specific substitution pattern and the presence of both a methoxy group and a dioxolo ring
Eigenschaften
CAS-Nummer |
63625-05-8 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
11-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3 |
InChI-Schlüssel |
XEFLZEPEOLTAKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


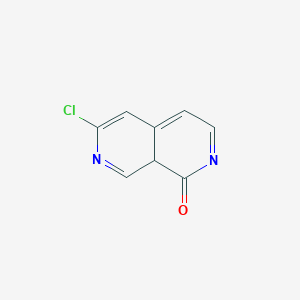
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
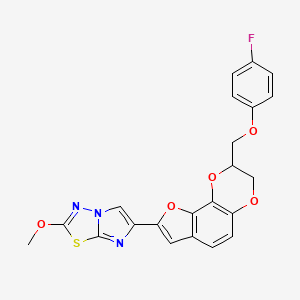
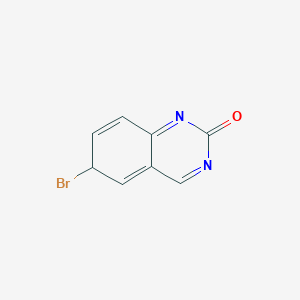

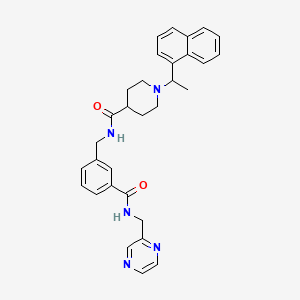
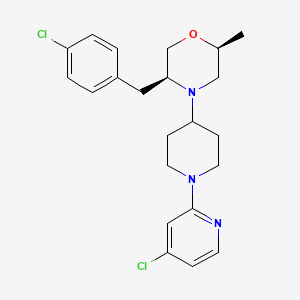
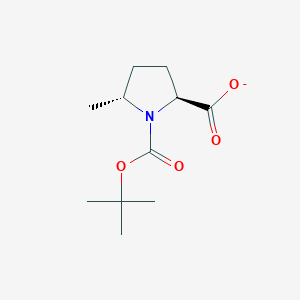
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
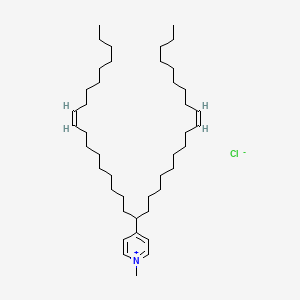
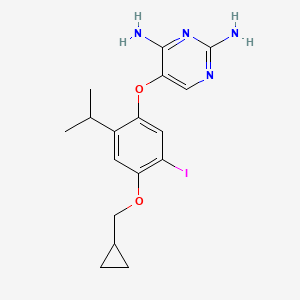

![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
